molecular formula C11H12INO3 B3185267 4-(2-Acetamidoethyl)-3-iodobenzoic acid CAS No. 1131622-45-1

4-(2-Acetamidoethyl)-3-iodobenzoic acid

Cat. No.: B3185267
CAS No.: 1131622-45-1
M. Wt: 333.12 g/mol
InChI Key: TUOKQFSQMAQKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Acetamidoethyl)-3-iodobenzoic acid is a substituted benzoic acid derivative featuring a 3-iodo substituent and a 4-(2-acetamidoethyl) group. This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor scaffold, given the efficacy of meta-substituted iodobenzoic acids in targeting viral proteases like foot-and-mouth disease virus (FMDV) 3Cpro . Its synthesis likely involves iodination of a benzoic acid precursor followed by amide coupling, analogous to methods described for related iodobenzoic acids .

Properties

CAS No.

1131622-45-1

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

4-(2-acetamidoethyl)-3-iodobenzoic acid

InChI

InChI=1S/C11H12INO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

TUOKQFSQMAQKMG-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(2-Acetamidoethyl)-3-iodobenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison of 3-Iodobenzoic Acid Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Acetamidoethyl C₁₁H₁₃INO₃ 334.14 Potential protease inhibition; moderate solubility due to amide group
3-Iodobenzoic acid H C₇H₅IO₂ 248.03 Intermediate in synthesis; low aqueous solubility
4-(tert-Butyl)-3-iodobenzoic acid tert-Butyl C₁₁H₁₃IO₂ 304.12 High lipophilicity; used in material science research
4-Carbamoyl-2-iodobenzoic acid Carbamoyl C₈H₆INO₃ 291.05 Enhanced solubility; unconfirmed bioactivity
4-Azido-3-iodobenzoic acid Azido C₇H₄IN₃O₂ 289.03 Click chemistry applications; unstable under light
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid 5-Cyclopropyl-1,2,4-oxadiazol-3-yl C₁₀H₇IN₂O₃ 346.08 Heterocyclic bioisostere; potential antimicrobial activity

Key Comparative Insights:

Substituent Effects on Solubility: The acetamidoethyl group in the target compound improves aqueous solubility compared to non-polar tert-butyl derivatives (e.g., 4-(tert-Butyl)-3-iodobenzoic acid) but less than carbamoyl or azido analogs . The azido group in 4-azido-3-iodobenzoic acid enables photolabile reactivity, limiting its stability but making it useful for photoaffinity labeling .

Reactivity in Amide Coupling :

  • Steric hindrance from the acetamidoethyl group may reduce coupling efficiency in solid-phase synthesis compared to smaller substituents. However, micelle-promoted coupling methods (e.g., using surfactants) mitigate this issue, achieving >90% conversion rates even with bulky groups .

Biological Activity :

  • Meta-substituted iodobenzoic acids, such as 3-iodobenzoic acid, are established intermediates for protease inhibitors . The acetamidoethyl variant’s extended side chain could enhance target binding affinity compared to simpler analogs like 3-iodobenzoic acid.
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid demonstrates how heterocyclic substituents can modulate bioactivity, though its efficacy against FMDV 3Cpro remains unstudied .

Synthetic Accessibility :

  • The tert-butyl derivative is synthesized via Friedel-Crafts alkylation, while the acetamidoethyl analog likely requires sequential iodination and amide coupling, as seen in the synthesis of 3-iodobenzamide derivatives .

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